2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
Overview
Description
2-chlorophenyl 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C22H18ClNO4 and its molecular weight is 395.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chlorophenyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate is 395.0924357 g/mol and the complexity rating of the compound is 653. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Degradation and Remediation
Anaerobic Degradation in Sediments : Studies have shown that chlorophenols, similar in structure to the compound , can be anaerobically degraded in freshwater lake sediments. This process involves sequential dechlorination and degradation steps facilitated by different organisms, ultimately converting the compounds to methane and CO2. Such research highlights the potential for bioremediation of contaminated water bodies (Xiaoming Zhang & J. Wiegel, 1990).
Catalytic Hydrodechlorination for Detoxification : Investigations into the hydrodechlorination of dichlorophenols using nickel/silica catalysts demonstrate a method for detoxifying chlorinated gas streams, suggesting applications for air purification and industrial waste treatment. This approach maintains the structural integrity of the benzene ring while removing chlorine atoms (E. Shin & M. Keane, 1999).
Material Science and Chemical Synthesis
Structural Studies and Synthesis : The synthesis and structural elucidation of compounds structurally related to chlorophenyl benzoates, such as coumarin derivatives, present applications in material science for designing new molecular materials with specific optical or chemical properties (Shu-Ping Yang et al., 2006).
Antimicrobial Activities : Research into novel tetrazole derivatives coupled with phenol derivatives indicates potential applications in developing antimicrobial agents. Such studies are crucial for creating new pharmaceuticals and materials with built-in resistance to microbial growth (M. Nessim et al., 2018).
Advanced Oxidation Processes
- Water Purification : The use of titanium dioxide suspensions under UV light for the degradation of chlorophenols in water showcases the application of advanced oxidation processes in purifying water, offering a method to break down toxic organic compounds in contaminated water sources (R. W. Matthews, 1990).
Properties
IUPAC Name |
(2-chlorophenyl) 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO4/c23-16-6-1-2-7-17(16)28-22(27)14-4-3-5-15(11-14)24-20(25)18-12-8-9-13(10-12)19(18)21(24)26/h1-7,11-13,18-19H,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCDSOHWWAXNSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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